Mercaptosuccinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Metal Chelation and Analysis

One of the primary uses of MSA in research is its ability to form stable complexes with various metal ions. This property makes it a valuable tool in analytical chemistry for:

- Complexometric Titrations: MSA can be used as a chelating agent in complexometric titrations to determine the concentration of unknown metal ions in a solution. The formation of a stable complex between MSA and the metal ion allows for the calculation of the metal ion concentration based on the amount of MSA used [].

- Metal Analysis: MSA's ability to selectively bind with specific metal ions makes it useful in various techniques for metal analysis. For instance, MSA functionalized gold nanoparticles have been shown to be highly sensitive and selective for detecting iron (III) ions in water samples [].

Buffering and pH Regulation

MSA can act as a diprotic acid, meaning it can donate two protons. This characteristic allows it to function as a buffer in chemical solutions, helping to maintain a desired pH range. This buffering capacity is crucial for various research applications where maintaining a specific pH is essential for optimal reaction conditions or enzyme activity.

Applications in Polymer Science

MSA finds use in polymer science as a:

- Chain Transfer Agent: In polymerization reactions, MSA can act as a chain transfer agent. This means it can react with growing polymer chains, limiting their average length and influencing the final properties of the polymer [].

- Stabilizer: MSA can also function as a stabilizer in some polymerization reactions, helping to control the reaction rate and prevent unwanted side reactions.

Other Research Applications

Beyond the functionalities mentioned above, ongoing research explores the potential of MSA in other areas:

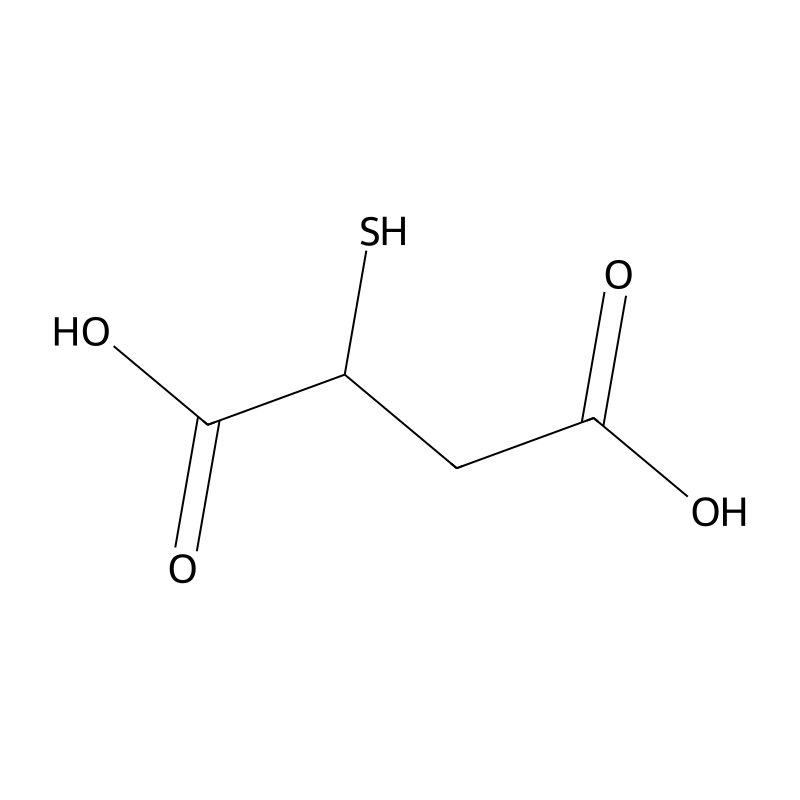

Mercaptosuccinic acid, also known as thiomalic acid, is a dicarboxylic acid characterized by the presence of a thiol functional group. Its molecular formula is C₄H₆O₄S, and it has a molecular weight of 150.15 g/mol. This compound appears as a white to almost white crystalline powder and is soluble in water and various organic solvents . The compound is notable for its unique structural feature where the hydroxyl group in malic acid is replaced by a thiol group (–SH), which imparts distinct chemical properties and biological activities .

Mercaptosuccinic acid itself doesn't have a well-defined biological mechanism of action. However, its derivatives can play various roles. For instance, mercaptosuccinic acid-functionalized gold nanoparticles can be used for selective detection of calcium ions in water []. Additionally, its derivatives can be incorporated into drugs or other bioactive molecules to improve their properties [].

- Formation of Thiomalates: It can form salts and esters known as thiomalates, which are used in various applications .

- Oxidation Reactions: The compound can undergo oxidation reactions, such as its anaerobic oxidation by copper(II) ions in acidic media, leading to the formation of various products .

- Complex Formation: It reacts with metal ions to form stable complexes, which are useful in coordination chemistry and materials science .

Mercaptosuccinic acid exhibits notable biological activities:

- Antirheumatic Properties: The sodium salt of mercaptosuccinic acid, sodium aurothiomalate, is used therapeutically for treating rheumatoid arthritis, highlighting its significance in medicinal chemistry .

- Antioxidant Activity: The compound has been studied for its potential antioxidant properties, making it relevant in pharmacological research .

- Cytotoxic Effects: Research indicates that mercaptosuccinic acid may have cytotoxic effects on certain cell lines, warranting further investigation into its therapeutic potential .

Several methods exist for synthesizing mercaptosuccinic acid:

- Direct Synthesis from Malic Acid: One common method involves the reaction of malic acid with hydrogen sulfide or other thiolating agents to introduce the thiol group .

- Esters and Derivatives: Mercaptosuccinic acid can also be synthesized through the esterification process using various alcohols, such as ethanol, leading to derivatives like mercaptosuccinic acid diethyl ester .

- Chemical Modification: The compound can be obtained by modifying existing dicarboxylic acids through thiolation reactions.

Mercaptosuccinic acid finds utility across various fields:

- Pharmaceuticals: Used as an intermediate in synthesizing active pharmaceutical ingredients and as a therapeutic agent for rheumatoid arthritis .

- Electroplating and Corrosion Inhibition: It serves as a brightening agent in metal plating and as a corrosion inhibitor due to its ability to form stable complexes with metal ions .

- Nanotechnology: Employed as a capping and reducing agent in synthesizing nanoparticles, particularly gold nanoparticles, enhancing their stability and functionality .

Research on mercaptosuccinic acid has revealed interesting interactions:

- Metal Ion Complexation: Studies have shown that it interacts with various metal ions, facilitating oxidation reactions and forming stable complexes that are useful in catalysis and materials science .

- Biological Interactions: Investigations into its interactions with biological molecules suggest potential applications in drug delivery systems and therapeutic formulations due to its ability to alter cellular processes .

Mercaptosuccinic acid shares similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Succinic Acid | Dicarboxylic Acid | Lacks thiol group; more common in biological systems |

| Malic Acid | Dicarboxylic Acid | Contains hydroxyl group instead of thiol; found in fruits |

| Thioglycolic Acid | Thiol Compound | Similar thiol functionality but lacks dicarboxylic structure |

| 2-Mercaptopropionic Acid | Thiol Compound | Contains one carboxylic group; used in peptide synthesis |

Mercaptosuccinic acid's unique combination of dicarboxylic structure and thiol functionality makes it particularly versatile for both industrial applications and biological studies. Its distinct properties set it apart from similar compounds while allowing it to participate in a variety of

Color/Form

XLogP3

Odor

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Gold compounds are used in the treatment of these rheumatic conditions / psoriatic arthritis, Felty's syndrome/. /Gold compounds; NOT included in US product labeling/

Mechanism of Action

Transcription factor NF-kappaB controls the expression of a number of genes including those for cell adhesion molecules such as E-selectin, ICAM- 1 and VCAM- 1. These cell adhesion molecules are known to play important roles in a critical step of tumor metastasis; the arrest of tumor cells on the venous or capillary bed of the target organ. NF-kappaB is activated by extracellular signals such as those elicited by the proinflammatory cytokines, TNF and IL-1. ...The adhesion of tumor cells to IL-1 beta-treated HUVEC /human umbilical vein endothelial cells/ was inhibited by gold compounds such as aurothiomalate.

Gold dermatosis is mediated, at least in part, by allergic mechanisms

Pictograms

Irritant

Other CAS

12244-57-4

Wikipedia

General Manufacturing Information

Dates

Ultrasmall AgNP-Impregnated Biocompatible Hydrogel with Highly Effective Biofilm Elimination Properties

Hanif Haidari, Zlatko Kopecki, Richard Bright, Allison J Cowin, Sanjay Garg, Nirmal Goswami, Krasimir VasilevPMID: 32840353 DOI: 10.1021/acsami.0c09414

Abstract

Ultrasmall silver nanoparticles (AgNPs; size < 3 nm) have attracted a great deal of interest as an alternative to commercially available antibiotics due to their ability to eliminate a wide range of microbial pathogens. However, most of these ultrasmall AgNPs are highly reactive and unstable, as well as susceptible to fast oxidation. Therefore, both the stability and toxicity remain major shortcomings for their clinical application and uptake. To circumvent these problems, we present a novel strategy to impregnate ultrasmall AgNPs into a biocompatible thermosensitive hydrogel that enables controlled release of silver alongside long-term storage stability and highly potent antibacterial activity. The advantage of this strategy lies in the combination of a homogenous dispersion of AgNPs in a hydrogel network, which serves as a sustained-release reservoir, and the unique feature of ultrasmall AgNP size, which provides an improved biofilm eradication capacity. The superior biofilm dispersion properties of the AgNP hydrogel is demonstrated in both single-species and multispecies biofilms, eradicating ∼80% of established biofilms compared to untreated controls. Notably, the effective antibacterial concentration of the formulation shows minimal toxicity to human fibroblasts and keratinocytes. These findings present a promising novel strategy for the development of AgNP hydrogels as an efficient antibacterial platform to combat resistant bacterial biofilms associated with wound infections.Light-mediated effects of CdTe-MSA quantum dots on the autofluorescence of freshwater green microalgae: Spectroscopic studies

Agnė Kalnaitytė, Saulius BagdonasPMID: 31610433 DOI: 10.1016/j.jphotobiol.2019.111629

Abstract

The water-soluble semiconductor quantum dots (QDs) serve as optically detectable models of nanoparticles and are commonly applied as photoluminescent markers in biological systems. The unicellular algae represent a popular model system suitable to evaluate pollution-induced effects. There is growing experimental evidence that release of metal ions cannot account for potential toxicity of metal containing nanoparticles, however, the underlying mechanisms are not clearly understood. Surrounding environment and illumination conditions are among the most important factors affecting the stability of QDs as well as the interaction between nanoparticles and cells such as microalgae. The measurements of changes in photoluminescence (PL) of QDs and autofluorescence (AF) of microalgae can thus be used as a non-invasive screening method for detecting mutual effects of nanoparticles and algae cells on each other under natural conditions. In this study, CdTe quantum dots (a peak of PL at 550 nm) capped with a mercaptosuccinic acid (MSA) were introduced into aqueous ionic medium containing wild type green freshwater microalgae Scenedesmus and Chlorella sp. cells under artificial and natural ambient illumination. The spectroscopy and microscopy techniques were applied to observe both the influence of the microalgae on the spectral properties of negatively charged CdTe-MSA quantum dots and the effects of nanoparticles on the microalgae. The presence of algae cells revealed a protecting effect on both medium-dependent and radiation-induced changes in photoluminescence properties of QDs, which could be related with the increased stability of the capping layer. The effects on cellular AF intensity and the interaction of QDs with cellular surface depended on type of microalgae. The observed changes in AF spectral properties and AF induction signals can't be explained only by the photodegradation of QDs and have revealed the ability of nanoparticles to retard the photoadaptation of wild type microalgae under naturally varying illumination conditions.Nitric oxide-loaded chitosan nanoparticles as an innovative antileishmanial platform

Fernanda V Cabral, Milena T Pelegrino, Ismael P Sauter, Amedea B Seabra, Mauro Cortez, Martha S RibeiroPMID: 31541732 DOI: 10.1016/j.niox.2019.09.007

Abstract

Leishmaniasis is a neglected tropical disease that demands for new therapeutic strategies due to adverse side effects and resistance development promoted by current drugs. Nitric oxide (NO)-donors show potential to kill Leishmania spp. but their use is limited because of their instability. In this work, we synthesize, characterize, and encapsulate S-nitroso-mercaptosuccinic acid into chitosan nanoparticles (NONPs) and investigate their activity on promastigotes and intracellular amastigotes of Leishmania (Leishmania) amazonensis. Cytotoxicity on macrophages was also evaluated. We verified that NONPs reduced both forms of the parasite in a single treatment. We also noticed reduction of parasitophorous vacuoles as an evidence of inhibition of parasite growth and resolution of infection. No substantial cytotoxicity was detected on macrophages. NONPs were able to provide a sustained parasite killing for both L. (L.) amazonensis infective stages with no toxicity on macrophages, representing a promising nanoplatform for cutaneous leishmaniasis.Effects of nitric oxide-releasing nanoparticles on neotropical tree seedlings submitted to acclimation under full sun in the nursery

Patrícia Juliana Lopes-Oliveira, Diego Genuário Gomes, Milena Trevisan Pelegrino, Edmilson Bianchini, José Antonio Pimenta, Renata Stolf-Moreira, Amedea Barozzi Seabra, Halley Caixeta OliveiraPMID: 31758079 DOI: 10.1038/s41598-019-54030-3

Abstract

Polymeric nanoparticles have emerged as carrier systems for molecules that release nitric oxide (NO), a free radical involved in plant stress responses. However, to date, nanoencapsulated NO donors have not been applied to plants under realistic field conditions. Here, we verified the effects of free and nanoencapsulated NO donor, S-nitroso-mercaptosuccinic acid (S-nitroso-MSA), on growth, physiological and biochemical parameters of neotropical tree seedlings kept under full sunlight in the nursery for acclimation. S-nitroso-MSA incorporation into chitosan nanoparticles partially protected the NO donor from thermal and photochemical degradation. The application of nanoencapsulated S-nitroso-MSA in the substrate favoured the growth of seedlings of Heliocarpus popayanensis, a shade-intolerant tree. In contrast, free S-nitroso-MSA or nanoparticles containing non-nitrosated mercaptosuccinic acid reduced photosynthesis and seedling growth. Seedlings of Cariniana estrellensis, a shade-tolerant tree, did not have their photosynthesis and growth affected by any formulations, despite the increase of foliar S-nitrosothiol levels mainly induced by S-nitroso-MSA-loaded nanoparticles. These results suggest that depending on the tree species, nanoencapsulated NO donors can be used to improve seedling acclimation in the nursery.Studies of the inhibitory activities of tiopronin and mercaptosuccinic acid on glutathione peroxidase and their cytotoxic and antioxidant properties

S Behnisch-Cornwell, G Laubenstein, P J BednarskiPMID: 31484593 DOI: 10.1691/ph.2019.9472

Abstract

Glutathione peroxidase (GPx), an important antioxidative enzmye, can be inhibited by various thiols, including of tiopronin and mercaptosuccinic acid (MSA). Recently, there has been discussion regarding the combination of tiopronin in anticancer therapy to overcome acquired resistance to anticancer drugs. However, thiols are also known to act as antioxidants, which can be contraindicated in cancer chemotherapy. This article focuses on the inhibitory effects of tiopronin and MSA on bovine and human glutathione peroxidase activities, and their effects on the redox status of cancer cells. ICvalues for the inhibition for the bovine erythrocyte enzyme were 356 and 24.7 μM for tiopronin and MSA, respectively, with the corresponding

values of 343 μM and 14.6 μM, respectively at pH 7.4 and 25 °C. MSA inhibited human GPx activity in human cancer cell lysates at its IC

while tiopronin did not. Both compounds were cytotoxic to human cancer cell lines GUMBUS and HL-60, with IC

values between 42.7 and 149.4 μM. Neither had an effect on cell cycle. Only MSA induced apoptosis in HL-60 cells but not in GUMBUS cells, while tiopronin resulted in no apoptosis in either cell line. Combination studies of the MSA with hydrogen peroxide in living cells enhanced the production of reactive oxygen species in GUMBUS cells while tiopronin acted as antioxidant in HL-60 cells. MSA and tiopronin antagonized the cytotoxic effect of cisplatin, doxorubicin and methotrexate in combination studies. Our findings indicate that the antioxidant properties of both thiols prevail over their GPx inhibitory activity in human cancer cell lines.

Magnetic metal-organic frameworks containing abundant carboxylic groups for highly effective enrichment of glycopeptides in breast cancer serum

Xufang Hu, Qianjing Liu, Yonglei Wu, Zhiqiang Deng, Jian Long, Chunhui DengPMID: 31357319 DOI: 10.1016/j.talanta.2019.06.037

Abstract

A mercaptosuccinic acid functionalized hydrophilic magnetic metal-organic framework nanocomposite (denoted as mMOF@Au-MSA) was proposed and synthesized to provide an excellent platform for glycopeptide analysis. The novel nanomaterial integrated favorable advantages such as robust magnetic response from FeO

magnetic nanoparticles, large surface area contributed by MOF, abundant ultra-high hydrophilic carboxylic groups from mercaptosuccinic acid, as well as unbiased affinity toward different types of glycopeptides. This nanocomposite was successfully utilized to capture glycopeptides from standard protein digests with the high selectivity and great sensitivity of 0.5 fmol μL

. Notably, 307 glycopeptides assigned to 96 glycoproteins were identified from only 2 μL serum of breast cancer patient. The satisfying achievement indicated that the as-prepared nanopartical had promising potential in exploring the knowledge of glycoproteins in breast cancer.

AIE-active self-assemblies from a catalyst-free thiol-yne click reaction and their utilization for biological imaging

Ruming Jiang, Meng Cao, Meiying Liu, Liangji Liu, Qiang Huang, Hongye Huang, Yuanqing Wen, Qian-Yong Cao, Xiaoyong Zhang, Yen WeiPMID: 30184787 DOI: 10.1016/j.msec.2018.06.040

Abstract

Aggregation-induced emission (AIE) should be the most interest fluorescent phenomenon over the past few decades. The luminescence polymeric nanoparticles (LPNs) with AIE characteristic have attracted great research attention for biological imaging and many other biomedical applications owing to their good biocompatibility and negative toxicity. However, the preparation of LPNs with desirable optical properties using traditional organic dyes still remains a great challenge for the aggregation-caused quenching (ACQ) effect and aggregation of hydrophobic dyes in the core of LPNs. In this work, we reported a novel and simple method for fabrication of biodegradable AIE-active LPNs via the combination of condensation and click reactions. For preparation of these AIE-active LPNs, the thiol groups-containing hydrophilic copolymers (PEG-MA) were first synthesized through the condensation reaction between polyethylene glycol and mercaptosuccinic acid. The PEG-MA copolymers were further reacted with AIE dye PhE-OE through a catalyst-free thiol-yne click reaction. These obtained PEG-MA-PhE LPNs were fully characterized by a number of characterization techniques. All the results confirmed that PEG-MA-PhE LPNs possess excellent compatibility, intense red luminescence, great photostability and high water dispersibility. These features make PEG-MA-PhE LPNs promising candidates for various biomedical applications.Biodegradable crosslinked polyesters derived from thiomalic acid and

Janet P Yapor, Bella H Neufeld, Jesus B Tapia, Melissa M ReynoldsPMID: 31372219 DOI: 10.1039/C8TB00566D

Abstract

Crosslinked polyesters with Young's moduli similar to that of certain soft biological tissues were preparedbulk polycondensation of thiomalic acid and 1,8-octanediol alone, and with citric or maleic acid. The copolymers were converted to nitric oxide (NO)-releasing

-nitrosothiol (RSNO) analogues by reaction with

-butyl nitrite. Additional conjugation steps were avoided by inclusion of the thiolated monomer during the polycondensation to permit thiol conversion to RSNOs. NO release at physiological pH and temperature (pH 7.4, 37 °C) was determined by chemiluminescence-based NO detection. The average total NO content for poly(thiomalic-co-maleic acid-co-1,8-octanediol), poly(thiomalic-co-citric acid-co-1,8-octanediol), and poly(thiomalic acid-co-1,8-octanediol) was 130 ± 39 μmol g-1, 200 ± 35 μmol g-1, and 130 ± 11 μmol g-1, respectively. The antibacterial properties of the

-nitrosated analogues were confirmed against

and

. The hydrolytic degradation products were analyzed by time-of-flight mass spectrometry after a 10-week study to investigate their composition. Tensile mechanical tests were performed on the non-nitrosated polymers as well as their

-nitrosated derivatives and suggested that the materials have appropriate Young's moduli and elongation values for biomedical applications.

Functional analysis of active amino acid residues of the mercaptosuccinate dioxygenase of Variovorax paradoxus B4

Ulrike Brandt, Gulsina Galant, Christina Meinert-Berning, Alexander SteinbüchelPMID: 30396400 DOI: 10.1016/j.enzmictec.2018.09.007

Abstract

Thiol dioxygenases are non-heme mononuclear-iron proteins and belong to the cupin superfamily. In 2014, mercaptosuccinate dioxygenase (Msdo) of Variovorax paradoxus B4 was identified as another bacterial cysteine dioxygenase (Cdo) homolog catalyzing the conversion of mercaptosuccinate (MS) into succinate and sulfite. To gain further insights into potentially important amino acid residues for enzyme activity, seven enzyme variants were generated and analyzed. (i) Three variants comprised the substitution of one conserved histidine residue each by leucine, either supposed to be mandatory for coordination of the Fe(II) cofactor (H93 and H95) or to be important for substrate positioning within the active site (H163). The corresponding enzyme variants were completely inactive confirming their essential roles for enzyme activity. (ii) Mutation C100S resulted as well in an inactive enzyme demonstrating its importance for either stability or activity of the protein. (iii) For eukaryotic Cdo, a hydrogen bond network for substrate positioning was postulated, and the corresponding amino acids are basically present in Msdo. Albeit the MsdoQ64A mutation exhibited an increased Kof 0.29 mM when compared to the wildtype with 0.06 mM, it did not significantly affect the specific activity. (iv) The variant MsdoR66A showed only very low activity even when high amounts of enzyme were applied indicating that this residue might be important for catalysis. (v) No strong effect had the mutation Y165F for which a specific enzyme activity of 10.22 μmol min

mg

protein and a K

value of 0.06 mM with high similarity to those of the wildtype enzyme were obtained. This residue corresponds to Y157 of human Cdo, which is part of the catalytic triad and is supposed to be involved in substrate positioning. Apparently, another residue could fulfill this role in Msdo, since the loss of Y165 did not have a strong effect.